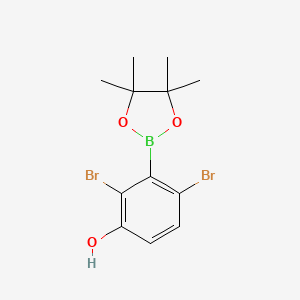

2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

Properties

IUPAC Name |

2,4-dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBr2O3/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTGMRKXRZPUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBr2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743460 | |

| Record name | 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256781-61-9 | |

| Record name | 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesizing findings from various studies and literature.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | Not specified |

| Molecular Formula | C₁₄H₁₈B₂Br₂O₃ |

| Molecular Weight | 415.96 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

Anticancer Activity

Studies have shown that derivatives of phenolic compounds can exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells. It interacts with cellular pathways involved in tumor growth and metastasis.

- Case Study : A study on related compounds demonstrated that certain phenolic derivatives showed enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound also displays antimicrobial activity:

- In vitro Studies : Research indicates that similar dibromo-substituted phenols possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The dioxaborolane moiety may enhance this activity by disrupting bacterial cell wall synthesis.

- Example : In a comparative study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating effective antibacterial action .

Antioxidant Activity

Another notable feature is the compound's antioxidant potential:

- Mechanism : The presence of hydroxyl groups in phenolic compounds contributes to their ability to scavenge free radicals. This property is critical in preventing oxidative stress-related diseases.

- Research Findings : Studies reveal that the antioxidant capacity of related compounds was measured using DPPH and ABTS assays, indicating significant radical scavenging activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:

- Substitution Effects : The introduction of bromine atoms at specific positions on the phenolic ring enhances lipophilicity and cellular uptake.

- Dioxaborolane Influence : The dioxaborolane group may play a key role in modulating the compound's reactivity and interaction with biological targets.

Scientific Research Applications

Synthesis of Advanced Materials

The compound serves as a key intermediate in the synthesis of covalent organic frameworks (COFs). COFs are porous materials that have applications in gas storage, separation processes, and catalysis. The presence of the boron atom facilitates the formation of stable linkages within these frameworks.

Case Study : A study demonstrated the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives in creating highly conjugated COFs that exhibit two-photon up-conversion luminescence. These materials have potential applications in optoelectronic devices and sensors due to their enhanced light absorption properties .

Photocatalysis

The compound has been explored for its photocatalytic properties. By integrating this compound into photocatalytic systems, researchers have developed materials capable of facilitating hydrogen production under visible light irradiation. This application is crucial for sustainable energy solutions.

Case Study : Research indicates that incorporating 2,4-dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol into photocatalytic systems significantly enhances hydrogen production efficiency compared to traditional catalysts .

Organic Synthesis

This compound is utilized as a reagent in various organic synthesis reactions. Its bromine atoms can participate in electrophilic aromatic substitution reactions or serve as leaving groups in nucleophilic substitutions.

Example Reaction : The compound can be used to synthesize other brominated phenolic compounds through halogenation reactions, which are essential in producing pharmaceuticals and agrochemicals.

Biological Applications

There is emerging interest in the biological applications of this compound due to its potential as an antibacterial agent. The bromine substituents may enhance the compound's ability to interact with biological membranes or proteins.

Research Findings : Preliminary studies have shown that brominated phenols exhibit antimicrobial activity against various pathogens. Further research is needed to explore the specific mechanisms of action and efficacy .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

2,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structural Differences : Chlorine replaces bromine at positions 2 and 4; the boronate ester is at position 5 instead of 3.

- Synthesis: Prepared via halogenation of phenol derivatives followed by pinacol boronate ester formation .

- Reactivity : Lower reactivity in cross-coupling due to chlorine’s weaker leaving-group ability compared to bromine.

- Applications : Used in antimicrobial studies, though with lower activity than brominated analogs .

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structural Differences : Fluorine at position 4; boronate ester at position 2.

- Properties : Lower molecular weight (238.06 g/mol vs. ~371 g/mol for dibromo analog) and higher electronegativity.

- Applications : Fluorine’s electron-withdrawing effects enhance stability in photovoltaics and electronic materials .

2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Hydroxy- and Methoxy-Substituted Analogs

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Structural Simplicity: No halogen substituents; boronate at position 4.

- Applications : Used as a building block in polymer chemistry and drug delivery systems .

3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Functionalization : Methoxy group at position 3 enhances solubility in polar solvents.

- Synthesis: Methoxylation via nucleophilic substitution or O-methylation of phenolic precursors .

Physicochemical Properties and Reactivity

Preparation Methods

General Synthetic Strategy

The synthesis of 2,4-Dibromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically proceeds via:

- Step 1: Selective bromination of a phenol or phenol derivative to introduce bromine atoms at the 2 and 4 positions.

- Step 2: Introduction of the boronate ester group at the 3-position through borylation, commonly using bis(pinacolato)diboron reagents.

This approach ensures regioselective substitution, maintaining the phenolic hydroxyl group intact while functionalizing the aromatic ring with bromine and boronate groups.

Bromination of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

A key precursor is 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. The bromination reaction employs brominating agents under controlled conditions to yield the dibromo derivative.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | N-Bromosuccinimide (NBS) or Br2 | Mild bromination to avoid overbromination |

| Solvent | Dichloromethane, chloroform, or acetic acid | Solvent choice affects regioselectivity |

| Temperature | 0 to room temperature | Low temperature favors selective bromination |

| Reaction time | 1 to 4 hours | Monitored by TLC or NMR |

| Workup | Aqueous quench, extraction | Removal of excess bromine and byproducts |

The bromination selectively introduces bromine atoms at the 2- and 4-positions relative to the phenol group, leveraging the directing effects of the hydroxyl and boronate substituents.

Direct Borylation via Iridium Catalysis (Alternative Route)

An alternative method involves direct borylation of dibromophenol derivatives using iridium-catalyzed C–H activation:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | bis(1,5-cyclooctadiene)di-methoxydiiridium(I) | Low catalyst loading (0.4 mol%) |

| Ligand | di-tert-butylbipyridine (dtbpy) | Enhances selectivity and activity |

| Borylating agent | bis(pinacolato)diboron | Provides the pinacol boronate group |

| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvent |

| Temperature | 70–80 °C | Moderate heating for efficient reaction |

| Time | 16–48 hours | Reaction monitored by NMR or chromatography |

| Atmosphere | Nitrogen inert atmosphere | Prevents oxidation and moisture interference |

| Workup | Rotary evaporation, silica gel chromatography | Purification to isolate pure product |

This method allows direct installation of the boronate ester onto the aromatic ring, even on halogenated substrates, with good regioselectivity and yield.

Representative Reaction Scheme

- Starting Material: 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Bromination: Treatment with NBS in dichloromethane at 0 °C to room temperature

- Product: this compound

Alternatively, direct borylation of 2,4-dibromophenol using iridium catalysis and bis(pinacolato)diboron under nitrogen atmosphere in THF at 70 °C yields the target compound.

Purification and Characterization

- Purification: Flash column chromatography on silica gel is the standard method to isolate the pure compound after reaction completion.

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern.

- Mass spectrometry verifies molecular weight (377.86 g/mol).

- Melting point determination and purity analysis (typically >98%) ensure compound quality.

Summary Table of Preparation Conditions

| Method | Key Reagents & Catalysts | Solvent | Temperature | Time | Yield / Notes |

|---|---|---|---|---|---|

| Bromination of boronate phenol | NBS or Br2 | DCM or chloroform | 0 °C to RT | 1–4 hours | Selective dibromination |

| Iridium-catalyzed borylation | bis(1,5-cyclooctadiene)di-methoxydiiridium(I), dtbpy, bis(pinacolato)diboron | THF | 70–80 °C | 16–48 hours | Direct borylation on dibromophenol |

Research Findings and Notes

- The use of iridium catalysis for borylation is well-documented to provide high regioselectivity and functional group tolerance, including halogenated phenols.

- Deboronation side reactions are a known challenge in borylation chemistry; careful control of acid additives and reaction atmosphere is crucial to minimize this.

- The boronate ester group (pinacol boronate) is stable under bromination conditions, allowing sequential functionalization.

- The phenolic hydroxyl group influences regioselectivity during bromination, favoring substitution ortho and para to the hydroxyl group.

- Purification via silica gel chromatography is effective due to the compound's distinct polarity and stability.

Q & A

Q. What is the optimal synthetic route for preparing 2,4-dibromo-3-(pinacol boronate)phenol, and how can reaction efficiency be maximized?

Methodological Answer: A common approach involves nucleophilic substitution of brominated phenolic precursors. For example, cesium carbonate (Cs₂CO₃) in anhydrous THF can deprotonate the phenolic hydroxyl group, enabling alkylation or borylation. A typical procedure (adapted from boronate ester syntheses) involves:

Reacting 3-bromo-phenol derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane pinacol ester under inert atmosphere.

Optimizing stoichiometry (e.g., 1:1.2 molar ratio of phenol to boronate reagent) to minimize side reactions.

Refluxing for 6–12 hours, followed by acidic workup (1 M HCl) to isolate the product .

Key Considerations:

- Use anhydrous conditions to prevent boronate hydrolysis.

- Monitor reaction progress via TLC or LC-MS to avoid over-bromination.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR: The phenolic proton (δ ~5–6 ppm) and boronate methyl groups (δ ~1.3 ppm) are diagnostic. Aromatic protons appear as doublets due to bromine’s electron-withdrawing effects .

- IR Spectroscopy: Confirm the presence of B-O bonds (1350–1450 cm⁻¹) and phenolic O-H (broad peak ~3200 cm⁻¹).

- X-ray Crystallography: Resolve steric effects of bromine and boronate groups. Programs like SHELXL or OLEX2 are recommended for refinement .

Data Table:

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.3 (s, 12H, pinacol CH₃), δ 6.8 (s, Ar-H) | |

| IR | 1350 cm⁻¹ (B-O), 3200 cm⁻¹ (O-H) |

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The boronate ester serves as a coupling partner for aryl halides. A standard protocol includes:

Combining the compound with Pd(PPh₃)₄ (1–5 mol%) and a base (e.g., K₂CO₃) in a 3:1 THF/H₂O mixture.

Heating at 80–100°C for 12–24 hours.

Purifying via column chromatography (hexane/EtOAc) .

Note: Bromine substituents may slow coupling due to steric hindrance; ligand screening (e.g., SPhos) can improve yields .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence cross-coupling reactivity?

Methodological Answer:

- Steric Effects: The 2,4-dibromo substitution creates a crowded ortho environment, reducing Pd catalyst accessibility. Use bulky ligands (e.g., XPhos) to stabilize the transition state.

- Electronic Effects: Bromine’s electron-withdrawing nature deactivates the aryl ring, requiring higher temperatures (≥100°C) or microwave assistance.

Experimental Design: - Compare coupling rates with mono-brominated analogs.

- Conduct Hammett studies to quantify electronic effects .

Q. What stability challenges arise under oxidative or protic conditions, and how can they be mitigated?

Methodological Answer:

- Oxidative Conditions: The boronate ester hydrolyzes to boronic acid in H₂O, but stabilizes in aprotic solvents. Under ROS (e.g., H₂O₂), deboronation may occur, as seen in protein conjugation studies .

- Mitigation Strategies:

- Store at –20°C under argon.

- Add radical scavengers (e.g., BHT) during reactions.

Data Table:

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| Aqueous pH 7 | Hydrolysis to boronic acid | 48 hours |

| 10 mM H₂O₂ | Oxidative deboronation | <6 hours |

Q. How can crystallographic data discrepancies (e.g., bond length anomalies) be resolved for this compound?

Methodological Answer:

- Refinement Tools: Use SHELXL for high-resolution data to model disorder in boronate groups. OLEX2’s graphical interface aids in visualizing torsional angles .

- Validation: Cross-check with DFT-optimized structures (e.g., Gaussian09) to identify outliers in Br–C or B–O bond lengths.

Case Study:

A related dihydrofuran derivative showed Br⋯Br contacts (3.4 Å) influencing crystal packing; similar non-covalent interactions may occur here .

Q. What strategies optimize regioselectivity in subsequent functionalization (e.g., electrophilic substitution)?

Methodological Answer:

- Directing Groups: The boronate ester acts as a meta-director, but bromine’s ortho/para-directing effects compete.

- Computational Modeling: Use DFT (B3LYP/6-31G*) to predict electrophilic attack sites.

- Experimental Validation: Perform iodination or nitration to map reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.